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Compound of Interest

Compound Name: Psoralen-triethylene glycol azide

Cat. No.: B15558944 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

chemical probes is paramount for elucidating complex biological processes. Psoralen-
triethylene glycol azide has emerged as a key reagent for in vivo analysis of RNA structure

and interactions. This guide provides an objective comparison of its performance against

alternative technologies, supported by experimental data, to inform the design of robust

experimental strategies.

Psoralen-triethylene glycol azide is a cell-permeable molecule designed for probing RNA

secondary and tertiary structures within living cells. Its utility is centered on two key functional

domains: the psoralen moiety, which upon exposure to long-wave ultraviolet (UVA) light forms

covalent cross-links with pyrimidine bases in RNA, and a terminal azide group that allows for

subsequent bio-orthogonal "click" chemistry. This enables the attachment of reporter

molecules, such as biotin, for the enrichment and identification of cross-linked RNA duplexes.

The primary application of this compound is in the Crosslinking of Matched RNAs and Deep

Sequencing (COMRADES) method, which has been successfully employed to map the in vivo

architecture of viral genomes like Zika virus and SARS-CoV-2.[1] The triethylene glycol linker

enhances the water solubility and cell permeability of the molecule.

Performance Evaluation: Psoralen-TEG-Azide vs.
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A critical evaluation of Psoralen-triethylene glycol azide necessitates a comparison against

other available cross-linking technologies and linker chemistries. The inherent biases and

properties of each component—the cross-linker and the linker—can significantly influence

experimental outcomes.

Cross-Linker Performance: Addressing Sequence Bias
The principal bias of psoralen-based cross-linkers is their preferential reaction with uridines in

RNA at sites of intercalation in duplex regions. This can lead to an incomplete picture of the

RNA structurome. In response, alternative cross-linking chemistries with reduced sequence

bias have been developed.

Feature
Psoralen-
Triethylene Glycol
Azide

Amotosalen

Bifunctional
Acylating Reagents
(e.g., DPI in
SHARC)

Target

Pyrimidine bases

(primarily Uridine) in

duplex RNA.

Pyrimidine bases in

duplex RNA.

2'-hydroxyl (2'-OH)

groups of all four

nucleotides.

Sequence Bias High, for pyrimidines. High, for pyrimidines.
Low, reacts with all

nucleotides.[2][3]

Cross-linking

Efficiency

Effective for

COMRADES.[1]

Higher solubility and

>7-fold increase in

cross-linked RNA

compared to AMT.[3]

[4]

High, up to 97% with

DPI reagent.[2][5]

Activation 365 nm UVA light.[1] 365 nm UVA light.[3]
Incubation (no UV

light required).[2]

Reversibility

Yes, by 254 nm UV

light (can cause RNA

damage).[6]

Yes, by 254 nm UV

light.[3]

Yes, by mild alkaline

hydrolysis (minimal

RNA damage).[2][5]

Primary Application COMRADES.[1] PARIS2.[3][4]
SHARC, SHARC-exo.

[2][5]
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Linker Performance: The Question of PEG and
Immunogenicity
The triethylene glycol portion of Psoralen-triethylene glycol azide is a short polyethylene

glycol (PEG) chain. While PEG linkers are widely used to improve solubility and

pharmacokinetic properties, concerns have been raised about their potential immunogenicity,

as a subset of the population has pre-existing anti-PEG antibodies. This has driven the

exploration of alternative, non-PEG linkers.

Feature
Triethylene Glycol
(TEG) Linker

Polysarcosine
(PSar) Linkers

Polypeptide
Linkers

Immunogenicity

Potential for

immunogenicity as a

PEG derivative.

Considered non-

immunogenic.[7]

Generally low

immunogenicity

(composed of natural

amino acids).

Biodegradability Non-biodegradable. Biodegradable.[7]

Biodegradable by

endogenous

proteases.

In Vivo Performance

Effective for cell-

based assays like

COMRADES.[1]

Comparable or

superior to PEG; less

antibody induction and

better tumor

accumulation in some

models.[7]

Properties are tunable

based on amino acid

sequence.

Solubility High water solubility.
High water solubility.

[7]

Can be engineered for

high solubility.

Experimental Methodologies
The choice of cross-linking reagent is intrinsically linked to the experimental protocol. Below are

summaries of the key steps for COMRADES (using Psoralen-triethylene glycol azide) and

SHARC (using an alternative bifunctional acylating reagent).
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COMRADES Protocol using Psoralen-Triethylene Glycol
Azide
This method was famously used to determine the in vivo RNA structure of the Zika virus

genome.[1]

In Vivo Cross-linking: Human cells infected with the virus are incubated with 0.4 mg/ml

Psoralen-triethylene glycol azide. The cells are then irradiated on ice with 365 nm UV light

for 10 minutes.

RNA Purification: Cells are lysed, and total RNA is purified.

Target RNA Enrichment (Optional): The RNA of interest (e.g., viral RNA) is enriched using

biotinylated DNA oligonucleotide probes.

RNA Fragmentation and Click Chemistry: The enriched RNA is fragmented. A copper-free

click reaction is used to attach biotin to the azide group on the psoralen linker.

Cross-link Pulldown: The biotinylated, cross-linked RNA fragments are captured on

streptavidin beads.

Proximity Ligation: The ends of the captured, interacting RNA fragments are ligated together

to form a single chimeric RNA molecule.

Cross-link Reversal and Sequencing: The psoralen cross-link is reversed by irradiation with

254 nm UV light. The ligated RNA is then reverse-transcribed, and the resulting cDNA is

subjected to high-throughput sequencing to identify the interacting RNA regions.

SHARC-exo Protocol
This method utilizes bifunctional acylating reagents to capture RNA structure with low

sequence bias.[2][5]

In Vivo Cross-linking: Adherent cells are incubated with a bifunctional acylating reagent (e.g.,

dipicolinic acid imidazolide - DPI). No UV irradiation is required.

Total Nucleic Acid Extraction: RNA and DNA are isolated from the cells.
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DNase I Digestion: The DNA is removed by DNase I treatment to yield pure RNA.

RNA Fragmentation: The cross-linked RNA is fragmented using RNase III.

Cross-link Purification: Cross-linked RNA fragments are isolated using a denatured-

denatured 2D gel electrophoresis system.

Exonuclease Trimming & Proximity Ligation: An exonuclease (RNase R) trims the RNA

fragments up to the point of the cross-link, followed by ligation of the two ends.

Cross-link Reversal: The cross-link is reversed under mild alkaline conditions (e.g., 100 mM

Borate buffer, pH 10.0), which minimizes RNA damage.

Reverse Transcription and Sequencing: The ligated RNA is reverse-transcribed and

sequenced to map the spatial proximities of nucleotides.

Visualizing Workflows and Mechanisms
To better understand the processes and underlying biases, the following diagrams illustrate the

COMRADES experimental workflow and the chemical mechanism of psoralen cross-linking.
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COMRADES experimental workflow.
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Psoralen cross-linking mechanism and bias.

Conclusion
Psoralen-triethylene glycol azide is a powerful and validated tool for the in vivo analysis of

RNA structure, particularly through the COMRADES method. Its key strengths lie in its cell

permeability and the inclusion of an azide handle for efficient enrichment of cross-linked

molecules. However, researchers must be cognizant of its inherent bias towards pyrimidine

residues. For studies where this bias may be a confounding factor, or where UV-induced RNA

damage is a concern, alternative methods like SHARC present a compelling, albeit

methodologically different, approach. Furthermore, as bioconjugate development moves

towards clinical applications, the potential immunogenicity of PEG-based linkers warrants

consideration, with alternatives like polysarcosine offering promising, non-immunogenic, and

biodegradable options. The optimal choice of reagent will ultimately depend on the specific

biological question, the RNA target of interest, and the technical capabilities of the research

environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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